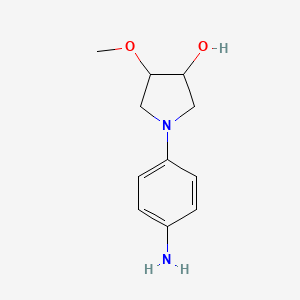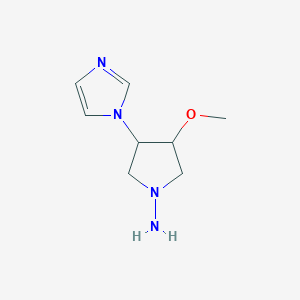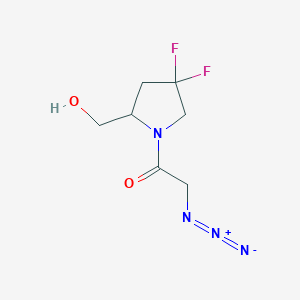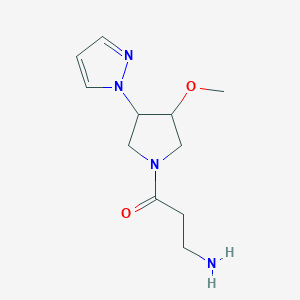![molecular formula C14H20N2O B1493237 (6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2097985-60-7](/img/structure/B1493237.png)
(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
Vue d'ensemble
Description
(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol, also known as 6-APA, is a synthetic compound that has been widely used in the scientific research field. 6-APA is a carbon-based molecule with a spirocyclic structure, composed of an alkyl chain, an amino group, and a phenyl group. It has been used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthetic Applications
One of the primary applications of this compound is in the field of synthetic chemistry, where it serves as a precursor or an intermediate for the synthesis of complex organic molecules. For instance, the rearrangement of spirocyclic epoxides into 2-azabicyclo[3.1.0]hexanes demonstrates the utility of related structures in accessing novel substituted bicyclic compounds with potential biological activity (Adamovskyi et al., 2014). Additionally, the In(OTf)3-catalyzed aza-Piancatelli rearrangement illustrates the transformation of furan-2-yl(phenyl)methanol derivatives into benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's role in synthesizing heterocyclic compounds with potential pharmacological properties (Reddy et al., 2012).
Material Science and Catalysis
In material science, the compound has been implicated in the synthesis of innovative materials. For example, the generation of novel organically templated zinc phosphites/phosphates through in situ methylation transformations highlights its utility in creating materials with unique structural properties (Wang et al., 2013). Similarly, the development of μ-chlorido-bridged dimanganese(II) complexes from related structures underscores its application in catalysis, particularly in the oxidative transformation of alcohols to ketones, showcasing the compound's role in facilitating environmentally friendly catalytic processes (Alexandru et al., 2014).
Chemical Diversity and Drug Discovery
The compound's versatility is further evident in its contribution to drug discovery and the synthesis of bioactive molecules. For instance, the palladium-catalyzed C-H halogenation methods using related compounds underscore the strategic introduction of halogen atoms into aromatic systems, enabling the creation of highly diverse and complex molecular architectures with potential therapeutic applications (Sun et al., 2014).
Propriétés
IUPAC Name |
[6-(4-aminophenyl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-12-2-4-13(5-3-12)16-8-11(9-17)14(10-16)6-1-7-14/h2-5,11,17H,1,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJPRVLYODZQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)







![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)

![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)